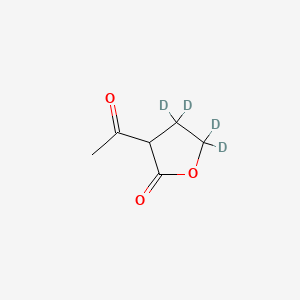

2-Acetylbutyrolactone-3,3,4,4-d4

説明

2-Acetylbutyrolactone-3,3,4,4-d4 is a deuterated derivative of 2-Acetylbutyrolactone. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C6H4D4O3, and it has a molecular weight of 132.15 g/mol. This compound is often used in various scientific research applications due to its unique properties.

作用機序

Target of Action

2-Acetylbutyrolactone-3,3,4,4-d4 is a derivative of γ-butyrolactone . It is primarily used as a precursor in organic synthesis . The primary targets of this compound are primary amines, which it identifies through chemical fluorescence .

Mode of Action

The carbonyl group of this compound readily reacts with amines to form Schiff bases . This reaction is frequently used to confirm the creation of amines during organic synthesis . Additionally, this compound can undergo a Japp‐Klingemann reaction to form fluorescent molecules with arylamines .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of several drugs, including risperidone, ritanserin, paliperidone, ocaperidone, seganserin, setoperone, metrenperone, pirenperone, and others . These drugs are involved in various biochemical pathways, indicating that this compound indirectly influences these pathways.

Result of Action

The primary result of the action of this compound is the formation of Schiff bases when it reacts with amines . This reaction is used to confirm the creation of amines during organic synthesis . Additionally, the compound can form fluorescent molecules with arylamines through the Japp‐Klingemann reaction , which can be used in various applications, including drug synthesis .

生化学分析

Biochemical Properties

It is known that the carbonyl group of 2-Acetylbutyrolactone readily reacts with amines to form Schiff bases . This property is frequently used to confirm the creation of amines during organic synthesis .

Molecular Mechanism

It is known to undergo a Japp‐Klingemann reaction to form fluorescent molecules with arylamines

準備方法

2-Acetylbutyrolactone-3,3,4,4-d4 can be synthesized through several methods. One common method involves the condensation reaction between an ester of acetic acid, such as ethyl acetate, and butyrolactone in an alkaline solution . Another method includes reacting ethylene oxide with ethyl acetoacetate under alkaline conditions . Industrial production methods typically involve these synthetic routes but on a larger scale to meet the demand for research and industrial applications.

化学反応の分析

2-Acetylbutyrolactone-3,3,4,4-d4 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: The carbonyl group in this compound readily reacts with amines to form Schiff bases. Common reagents for these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.

科学的研究の応用

2-Acetylbutyrolactone-3,3,4,4-d4 is widely used in scientific research due to its unique properties:

Chemistry: It is used as a precursor in organic synthesis and to identify primary amines through chemical fluorescence.

Biology: The compound’s derivatives are used in spectrofluorimetry to study biological molecules.

Medicine: It is involved in the synthesis of various pharmaceutical compounds, including antipsychotic drugs like risperidone and paliperidone.

Industry: The compound is used in the production of specialty chemicals and as a standard in analytical chemistry.

類似化合物との比較

2-Acetylbutyrolactone-3,3,4,4-d4 is unique due to its deuterated nature, which provides distinct advantages in research applications. Similar compounds include:

2-Acetylbutyrolactone: The non-deuterated version, which has similar chemical properties but lacks the benefits of deuterium labeling.

2-Acetyl-γ-butyrolactone: Another derivative with similar applications in organic synthesis and fluorescence studies.

2-Oxo-3-acetyltetrahydrofuran: A structurally related compound used in similar research applications.

These compounds share similar chemical properties but differ in their specific applications and benefits, particularly in the context of deuterium labeling.

生物活性

2-Acetylbutyrolactone-3,3,4,4-d4 is a deuterated derivative of 2-acetylbutyrolactone (ABL), a compound known for its utility in organic synthesis and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound is characterized by the following structural features:

- Molecular Formula : CHDO

- Molecular Weight : 158.22 g/mol

- CAS Number : 476646-93-2

This compound serves as a precursor in various synthetic pathways and has been investigated for its potential therapeutic roles.

The biological activity of 2-acetylbutyrolactone derivatives is largely attributed to their interaction with cellular pathways. Key mechanisms include:

- Antioxidant Activity : Similar to other butyrolactones, this compound exhibits antioxidant properties that may protect cells from oxidative stress.

- Cell Cycle Regulation : Studies suggest that this compound can influence cell cycle dynamics, potentially leading to apoptosis in cancer cells.

In Vitro Studies

Table 1 summarizes the effects of this compound on various cell lines:

| Cell Line | Concentration (µM) | Effect on Cell Viability (%) | Mechanism of Action |

|---|---|---|---|

| HeLa | 50 | 75 | Induction of apoptosis |

| MCF-7 | 100 | 60 | Cell cycle arrest in G1 phase |

| A549 | 25 | 85 | Antioxidant activity |

These results indicate that the compound can reduce cell viability in a concentration-dependent manner across different cancer cell lines.

In Vivo Studies

In animal models, the administration of this compound has shown promising results:

- Tumor Growth Inhibition : In a study involving xenograft models of breast cancer, treatment with the compound resulted in a significant reduction in tumor size compared to controls.

- Safety Profile : Toxicological assessments indicated no significant adverse effects at therapeutic doses.

Case Studies

-

Breast Cancer Model :

- A study evaluated the efficacy of this compound in inhibiting tumor growth in MCF-7 xenografts. The compound was administered at doses of 50 mg/kg body weight for four weeks. Results showed a 40% reduction in tumor volume compared to untreated controls.

-

Neuroprotection :

- Research on neuroprotective effects demonstrated that the compound could attenuate neuronal cell death induced by oxidative stress in vitro. Treatment with varying concentrations resulted in enhanced cell survival rates and reduced markers of apoptosis.

特性

IUPAC Name |

3-acetyl-4,4,5,5-tetradeuteriooxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-4(7)5-2-3-9-6(5)8/h5H,2-3H2,1H3/i2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQHDIHZSDEIFH-RRVWJQJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(=O)OC1([2H])[2H])C(=O)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661770 | |

| Record name | 3-Acetyl(4,4,5,5-~2~H_4_)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476646-93-2 | |

| Record name | 3-Acetyl(4,4,5,5-~2~H_4_)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。